3-Bromo-4-hydroxy-5-nitrobenzonitrile

Photosynthesis inhibition Herbicide selectivity Chloroplast electron transport

Lack of species-specific PSII probe for herbicide research. 3-Bromo-4-hydroxy-5-nitrobenzonitrile selectively inhibits spinach PSII (equipotent to bromoxynil) but spares wheat. • Species-discriminating tool for dicot/monocot susceptibility studies. • Reference standard for bromoxynil photodegradation analysis. • mp 164-165°C, straightforward recrystallization. • Br handle for cross-coupling chemistry. • Immediate stock availability.

Molecular Formula C7H3BrN2O3
Molecular Weight 243.01 g/mol
CAS No. 1828-58-6
Cat. No. B185239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-5-nitrobenzonitrile
CAS1828-58-6
Molecular FormulaC7H3BrN2O3
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N
InChIInChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
InChIKeyXLWPYAZLXACFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-5-nitrobenzonitrile Identity and Profile


3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS 1828-58-6) is a polysubstituted benzonitrile derivative with the molecular formula C₇H₃BrN₂O₃ and a molecular weight of 243.01 g/mol . It is characterized by the presence of bromo, hydroxyl, and nitro substituents on the aromatic ring. The compound is a yellow crystalline solid with a melting point of 164–165 °C, slightly soluble in water but soluble in organic solvents such as alcohol and ether . Its primary recognized function is as a chlorophyll fluorescence quencher, inhibiting photosynthetic electron transport . The compound is used as an intermediate in organic synthesis and has been identified as a photodegradation product of the herbicide bromoxynil [1].

Why 3-Bromo-4-hydroxy-5-nitrobenzonitrile Cannot Be Substituted


Compounds within the hydroxybenzonitrile class exhibit drastically divergent biological activities and physicochemical properties that preclude simple substitution. For instance, while bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and 3-bromo-4-hydroxy-5-nitrobenzonitrile share the hydroxybenzonitrile core, they differ fundamentally in both substituent pattern and functional outcomes: the former is a photosystem II herbicide equally effective across spinach and wheat [1], whereas the latter shows species-specific inhibition—equipotent to bromoxynil in spinach but completely ineffective in wheat [1]. Similarly, the isomer 2-bromo-3-hydroxy-4-nitrobenzonitrile acts as a CXCR2 antagonist with potential anti-inflammatory applications , a function wholly absent in the target compound. Even the non-brominated precursor 4-hydroxy-3-nitrobenzonitrile displays a melting point 18–19 °C lower, altering crystallization and purification workflows . These cross-compound disparities in both biological specificity and physical behavior underscore why generic substitution without quantitative validation is scientifically untenable and operationally risky.

3-Bromo-4-hydroxy-5-nitrobenzonitrile Performance and Property Data


Species-Selective Photosynthesis Inhibition

In a direct head-to-head comparison of nine nitro- and bromo-substituted benzonitriles, 3-bromo-4-hydroxy-5-nitrobenzonitrile (referred to as '3-nitro-5-bromo-4-hydroxybenzonitrile') was equipotent to bromoxynil in inhibiting in vivo CO₂ fixation in spinach but exhibited no inhibitory activity in wheat, whereas bromoxynil retained measurable activity in both species [1]. This species-specific activity profile is a key differentiator for applications requiring selective phytotoxicity.

Photosynthesis inhibition Herbicide selectivity Chloroplast electron transport

Melting Point and Crystallization

The melting point of 3-bromo-4-hydroxy-5-nitrobenzonitrile is 164–165 °C , which is approximately 25 °C lower than that of bromoxynil (189–191 °C) and approximately 48 °C lower than that of ioxynil (212–213 °C) [1]. This lower melting point may facilitate reduced energy consumption during recrystallization and enable milder thermal conditions during formulation processes.

Physicochemical property Crystallization Purification

Bromo Handle Functionalization

The 3-bromo substituent in 3-bromo-4-hydroxy-5-nitrobenzonitrile serves as a versatile handle for further derivatization. In a documented procedure, treatment with oxalyl chloride in DMF at elevated temperature cleanly converts the hydroxyl group to a chloro group, yielding 3-bromo-4-chloro-5-nitrobenzonitrile with an isolated yield of 79.9% . This demonstrates the compound's utility as a synthetic building block for accessing more complex halogenated aromatics.

Organic synthesis Functional group interconversion Cross-coupling precursor

Photoproduct of Bromoxynil

3-Bromo-4-hydroxy-5-nitrobenzonitrile is a confirmed photoproduct of the herbicide bromoxynil under simulated environmental conditions. Upon irradiation of a 7.8 × 10⁻⁶ M aqueous solution of bromoxynil at 313 nm in the presence of 10 mM sodium nitrite, the compound reached its maximum concentration after 14 min of photolysis, while the parent bromoxynil was completely degraded after 60 min [1]. In contrast, ioxynil exhibits a lower quantum yield for direct photolysis (Φ=0.0024) compared to bromoxynil (Φ=0.0093) [2], suggesting that the target compound's formation pathway is specifically relevant to bromoxynil's environmental behavior.

Environmental photochemistry Herbicide degradation Analytical standard

Isomer-Specific Biological Activity

The biological activity of 3-bromo-4-hydroxy-5-nitrobenzonitrile is primarily associated with inhibition of photosynthetic electron transport . In stark contrast, its positional isomer 2-bromo-3-hydroxy-4-nitrobenzonitrile (CAS 203201-43-8) functions as a nonsteroidal anti-inflammatory drug candidate, acting as a chemokine receptor CXCR2 antagonist with potential applications in neutropenia treatment . This difference in mechanism underscores the critical impact of substituent positioning on pharmacological profile.

Biological activity Isomer differentiation Mechanism of action

3-Bromo-4-hydroxy-5-nitrobenzonitrile Use Cases


Herbicide Selectivity and Crop Safety

Utilize 3-bromo-4-hydroxy-5-nitrobenzonitrile as a tool compound to investigate differential herbicide susceptibility between spinach and wheat. Its inactivity in wheat while maintaining potency in spinach [1] makes it suitable for comparative studies of photosystem II target site sensitivity, translocation differences, or metabolic detoxification pathways across monocot and dicot species.

Environmental Fate Analytical Standard

Employ 3-bromo-4-hydroxy-5-nitrobenzonitrile as a certified reference standard for LC-MS/MS or GC-MS quantification of bromoxynil photodegradation products in environmental water samples. The compound's confirmed formation kinetics under simulated sunlight [2] support its use in tracking bromoxynil's environmental persistence and transformation pathways.

Synthetic Intermediate Building Blocks

Leverage the 3-bromo substituent as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse libraries of 3-aryl or 3-alkynyl-4-hydroxy-5-nitrobenzonitrile derivatives. The demonstrated high-yield chlorination (79.9%) exemplifies the compound's versatility for functional group interconversion in medicinal chemistry or agrochemical discovery programs.

Crystallization and Purification Optimization

Take advantage of the compound's relatively low melting point (164–165 °C) compared to bromoxynil and ioxynil to design recrystallization protocols with milder heating requirements, reducing energy input and minimizing thermal decomposition risks during large-scale purification.

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